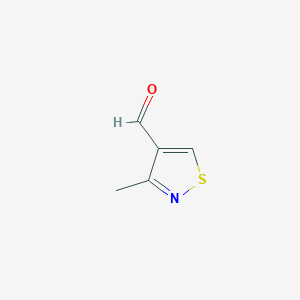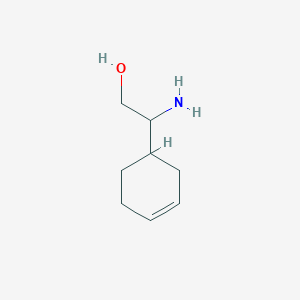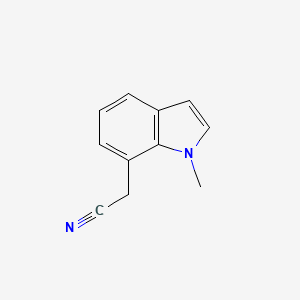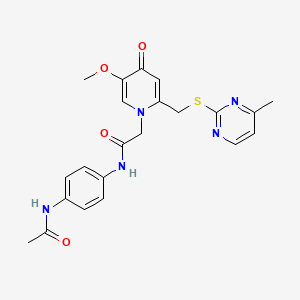![molecular formula C29H25N3O5S B2363999 N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate CAS No. 381731-69-7](/img/structure/B2363999.png)
N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thienopyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a range of research applications.
Scientific Research Applications
- Notably, it was less potent against M. tuberculosis H37Rv, likely due to differences in Cyt-bd gene expression between strains .
- These derivatives may find applications in drug discovery, as their synthesis methods allow for rapid and controlled production .
Antimycobacterial Activity
Microwave-Assisted Synthesis
Other Potential Applications
Mechanism of Action
Target of Action
The primary targets of N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate interacts with its targets by inhibiting their expression and activities . This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with the production of the aforementioned inflammatory mediators . By inhibiting these pathways, N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate can reduce the downstream effects of inflammation, such as pain and swelling .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is less than 400, and it has a clogp value less than 4 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its bioavailability .
Result of Action
The result of N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate’s action is a potent anti-inflammatory effect . By inhibiting the expression and activities of key inflammatory mediators, the compound can effectively reduce inflammation .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS.C2H2O4/c1-31-22-14-12-19(13-15-22)16-17-28-26-23-18-24(20-8-4-2-5-9-20)32-27(23)30-25(29-26)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-15,18H,16-17H2,1H3,(H,28,29,30);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLNKKJFNDBBJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)
![2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2363923.png)
![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)

![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2363927.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide](/img/structure/B2363928.png)




![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2363937.png)
![N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)